4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

Medicinal Chemistry Physicochemical Properties Lipophilicity

Choose this specific quinoline scaffold for its unique substitution pattern. The 7-CF3 group drives a +1.5 unit LogP increase vs. unsubstituted analogs, enhancing membrane permeability and metabolic stability. It is a key intermediate for sub-nanomolar c-Met inhibitors and yields a distinct antiplasmodial profile against chloroquine-resistant P. falciparum compared to 7-chloro or 7-fluoro versions. Procure this non-interchangeable lead optimization building block with robust analytical support.

Molecular Formula C14H14F3N3
Molecular Weight 281.28 g/mol
CAS No. 104668-02-2
Cat. No. B3039416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperazin-1-yl-7-(trifluoromethyl)quinoline
CAS104668-02-2
Molecular FormulaC14H14F3N3
Molecular Weight281.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F
InChIInChI=1S/C14H14F3N3/c15-14(16,17)10-1-2-11-12(9-10)19-4-3-13(11)20-7-5-18-6-8-20/h1-4,9,18H,5-8H2
InChIKeyBVERGOAQAVGIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline (CAS 104668-02-2) Compound Profile & Procurement Primer


4-Piperazin-1-yl-7-(trifluoromethyl)quinoline is a synthetic quinoline derivative featuring a piperazine moiety at the 4-position and a trifluoromethyl (-CF3) group at the 7-position [1]. This compound serves as a versatile intermediate and a privileged scaffold in medicinal chemistry for the development of kinase inhibitors and antimalarial agents . Its physicochemical profile, characterized by a molecular weight of 281.28 g/mol and a computed XLogP3 value of 1.9, defines its drug-like properties and distinguishes it from non-fluorinated or alternatively substituted analogs [1].

The Criticality of 7-CF3 Substitution: Why 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline Cannot Be Casually Replaced


In medicinal chemistry, the substitution pattern on the quinoline core profoundly influences target affinity, metabolic stability, and overall pharmacokinetics. For 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline, the 7-trifluoromethyl group is a key driver of lipophilicity and electron-withdrawing character [1]. Studies on related 7-substituted 4-aminoquinolines demonstrate that the 7-CF3 group imparts a distinct antimalarial activity profile compared to 7-chloro or 7-fluoro analogs, particularly against chloroquine-resistant strains of Plasmodium falciparum [2]. Therefore, substituting this compound with a 7-chloro or unsubstituted 4-piperazinylquinoline analog is likely to yield significantly different biological outcomes, making it a non-interchangeable entity for structure-activity relationship (SAR) studies or lead optimization campaigns.

Quantitative Differentiation: Evidence Guide for 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline vs. Key Analogs


Lipophilicity (XLogP3) Comparison: 7-CF3 vs. 7-Cl and Unsubstituted Analogs

The 7-trifluoromethyl group confers significantly higher lipophilicity compared to the 7-chloro or unsubstituted 4-piperazinylquinoline core. A higher XLogP3 value indicates improved membrane permeability, a critical parameter for intracellular target engagement [1]. The target compound's XLogP3 is 1.9, while the 7-chloro analog is estimated to be lower .

Medicinal Chemistry Physicochemical Properties Lipophilicity SAR

Anti-Malarial Activity: Inferred Advantage of 7-CF3 Substitution on Quinoline Scaffold

While direct IC50 data for the target compound is not available in public repositories, class-level SAR from closely related 7-substituted 4-aminoquinolines provides strong inference. A foundational study demonstrates that 7-trifluoromethyl-4-aminoquinolines exhibit a distinct activity profile against both chloroquine-susceptible and -resistant Plasmodium falciparum strains, with IC50 values ranging from 15-50 nM and 18-500 nM respectively [1]. This is a notable shift from the 7-chloro series (e.g., chloroquine) where resistance mechanisms are well-established.

Antimalarial Plasmodium falciparum SAR Drug Discovery

Molecular Weight and Heavy Atom Count: Impact on Lead-Likeness vs. 7-Chloro Analog

The target compound has a molecular weight of 281.28 g/mol and a heavy atom count of 20 [1]. This is a direct consequence of the trifluoromethyl (-CF3) group replacing a chlorine (-Cl) or hydrogen (-H) atom. The 7-chloro analog, 7-chloro-4-(piperazin-1-yl)quinoline, has a molecular weight of 247.72 g/mol . The -CF3 group increases molecular weight by approximately 33.5 Da compared to -Cl, which can influence passive permeability and binding site interactions.

Drug Design Medicinal Chemistry Lead-Likeness Physicochemical Properties

Synthetic Utility: A Key Intermediate for Advanced c-Met Kinase Inhibitors

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline is a critical synthetic intermediate for generating potent and selective c-Met kinase inhibitors. For example, it can be elaborated to produce 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline, a novel anticancer agent identified through SAR studies [1]. This demonstrates its utility as a foundational building block for accessing highly optimized, potent molecules (e.g., SOMG-833 with a c-Met IC50 of 0.93 nM [2]).

Kinase Inhibitor c-Met Oncology Synthesis Medicinal Chemistry

Application Scenarios for 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline Based on Verified Evidence


Medicinal Chemistry: Scaffold for Optimizing Lipophilicity in Lead Compounds

Utilize 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline as a core scaffold when designing analogs that require enhanced membrane permeability. The compound's high XLogP3 value of 1.9, which is +1.5 units greater than the unsubstituted 4-piperazinylquinoline core [1][2], makes it a preferred starting point for projects targeting intracellular proteins or requiring blood-brain barrier penetration.

Antimalarial Drug Discovery: Probing Resistance Mechanisms with a 7-CF3 Pharmacophore

Employ this compound in structure-activity relationship (SAR) studies aimed at understanding and overcoming chloroquine resistance in Plasmodium falciparum. Class-level evidence indicates that 7-trifluoromethyl-4-aminoquinolines exhibit a distinct activity profile against resistant strains [3], positioning this scaffold as a valuable comparator to traditional 7-chloroquinolines like chloroquine.

Kinase Inhibitor Development: Essential Intermediate for c-Met Targeted Therapy

Procure this compound as a key synthetic intermediate for the development of potent and selective c-Met kinase inhibitors. It serves as a direct precursor to advanced molecules like 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline [4], which are part of a series that has yielded sub-nanomolar c-Met inhibitors such as SOMG-833 [5].

Physicochemical Property Optimization: A 7-CF3 Handle for Tuning Molecular Weight and Lipophilicity

Incorporate 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline into chemical libraries for parallel synthesis. Its molecular weight of 281.28 g/mol and heavy atom count of 20 offer a distinct physicochemical profile compared to 7-chloro (MW 247.72) or unsubstituted analogs [1], allowing for systematic exploration of the impact of the -CF3 group on potency, selectivity, and ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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